molecular formula C23H17ClN2OS B14937590 (2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B14937590
M. Wt: 404.9 g/mol
InChI Key: KWCRLRFKTJVMSF-UKTHLTGXSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The benzothiazole derivative is then coupled with a chlorophenyl derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

    Amidation: The final step involves the formation of the propenamide moiety through an amidation reaction, where the coupled product is reacted with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the propenamide moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated propenamide moiety.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-BROMOPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE
  • (E)-3-(2-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activities

Properties

Molecular Formula

C23H17ClN2OS

Molecular Weight

404.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C23H17ClN2OS/c1-15-6-12-20-21(14-15)28-23(26-20)17-7-10-18(11-8-17)25-22(27)13-9-16-4-2-3-5-19(16)24/h2-14H,1H3,(H,25,27)/b13-9+

InChI Key

KWCRLRFKTJVMSF-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl

Origin of Product

United States

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